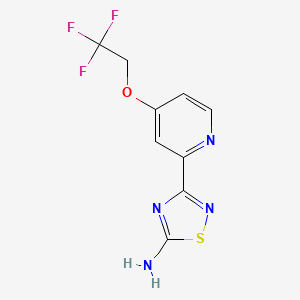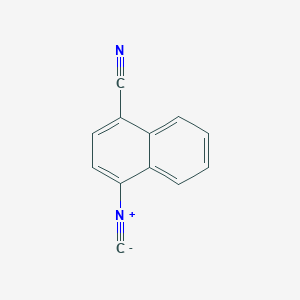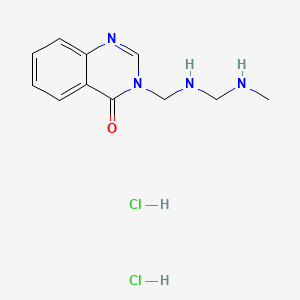
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a quinazolinone core with a methylamino group and a dihydrochloride salt form, making it soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzamide and an appropriate aldehyde or isocyanide.
Cyclization: The reaction proceeds through cyclization, often catalyzed by a metal catalyst such as copper (Cu) or palladium (Pd). The cyclization step forms the quinazolinone core.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2-Aminoquinazolinone: A derivative with an amino group at the 2-position.
4-Hydroxyquinazolinone: A derivative with a hydroxyl group at the 4-position.
Uniqueness
4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific functional groups and salt form, which confer distinct solubility and reactivity properties. Its methylamino group and dihydrochloride salt form enhance its solubility in polar solvents, making it suitable for various applications in research and industry.
特性
CAS番号 |
75159-16-9 |
|---|---|
分子式 |
C11H16Cl2N4O |
分子量 |
291.17 g/mol |
IUPAC名 |
3-[(methylaminomethylamino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c1-12-6-13-7-15-8-14-10-5-3-2-4-9(10)11(15)16;;/h2-5,8,12-13H,6-7H2,1H3;2*1H |
InChIキー |
APSDMEYYLCQKQR-UHFFFAOYSA-N |
正規SMILES |
CNCNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


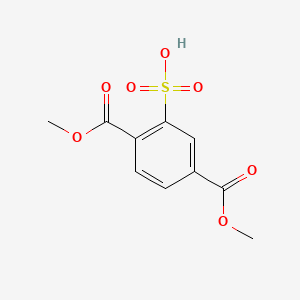

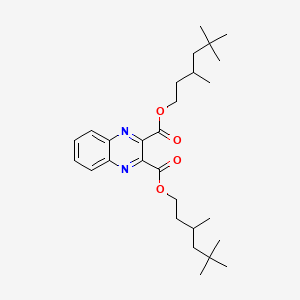

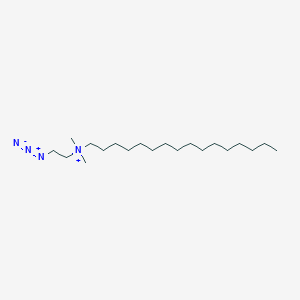

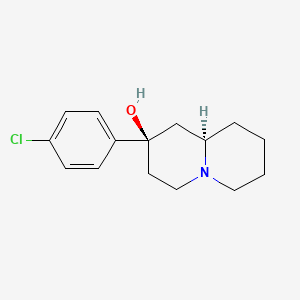
![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)

